molecular formula C25H21ClN2O5S B2917999 2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 902445-05-0

2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2917999
CAS RN: 902445-05-0
M. Wt: 496.96
InChI Key: PTCPKYXJBRQKKC-UHFFFAOYSA-N
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Description

2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide, also known as CTQ or Compound 1, is a novel small molecule compound that has gained attention in recent years due to its potential applications in scientific research. CTQ is a quinoline derivative that has shown promising results in various studies, including its use as an anticancer agent and its potential as a tool for investigating protein-protein interactions.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

  • Study Overview: This research investigated the metabolism of chloroacetamide herbicides, such as acetochlor and alachlor, in human and rat liver microsomes, highlighting the metabolic pathways that might be relevant to understanding the bioactivity and environmental impact of similar compounds (Coleman et al., 2000).

Structural Aspects of Quinoline Derivatives

  • Study Overview: The structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides were examined, revealing insights into gel formation, crystalline structures, and fluorescence emission properties of quinoline derivatives (Karmakar et al., 2007).

Synthesis and Activity of Quinoline Derivatives

  • Study Overview: A study on the synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and related quinoline derivatives provided data on the antimalarial potency correlated with molecular properties, showcasing the therapeutic potential of quinoline compounds (Werbel et al., 1986).

Antimicrobial and Antituberculosis Activity

  • Study Overview: Research on novel quinoline derivatives synthesized for antimicrobial evaluation demonstrated significant activity against tuberculosis and other microbial species, indicating the potential of quinoline compounds in developing new antimicrobial agents (Bai et al., 2011).

properties

IUPAC Name

2-[6-chloro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-16-7-10-18(11-8-16)34(31,32)23-14-28(21-12-9-17(26)13-19(21)25(23)30)15-24(29)27-20-5-3-4-6-22(20)33-2/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCPKYXJBRQKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

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